molecular formula C25H23ClN6O2S2 B11439622 7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B11439622
M. Wt: 539.1 g/mol
InChI Key: CHECQPOERNWFES-UHFFFAOYSA-N
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Description

The compound 7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a chlorophenyl group, a dimethylphenyl sulfonyl group, and a tetrazatricyclo framework. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorophenyl halide and the piperazine ring.

    Sulfonylation: The dimethylphenyl sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride derivative and the piperazine intermediate.

    Formation of the Tetrazatricyclo Framework: The tetrazatricyclo framework can be constructed through a series of cyclization reactions involving suitable precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups and structural framework, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H23ClN6O2S2

Molecular Weight

539.1 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C25H23ClN6O2S2/c1-16-6-7-17(2)21(14-16)36(33,34)25-24-27-23(22-20(8-13-35-22)32(24)29-28-25)31-11-9-30(10-12-31)19-5-3-4-18(26)15-19/h3-8,13-15H,9-12H2,1-2H3

InChI Key

CHECQPOERNWFES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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